IRE-1α RNase Inhibitory Potency: N-Ethyl-2-phenoxy-N-phenylpropanamide vs. 4μ8C
N-Ethyl-2-phenoxy-N-phenylpropanamide demonstrates measurable but intermediate inhibitory activity against the IRE-1α RNase domain with an IC50 of 11.375 µM [1], which is 1,464-fold less potent than the well-characterized IRE-1α inhibitor 4μ8C (IC50 = 7.77 nM) [2]. This significant potency difference makes N-ethyl-2-phenoxy-N-phenylpropanamide a valuable tool for experiments requiring sub-maximal IRE-1 pathway inhibition, rather than complete blockade.
| Evidence Dimension | IRE-1α RNase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 11.375 µM |
| Comparator Or Baseline | Comparator: 4μ8C (CHEMBL1241217). IC50 = 7.77 nM (0.00777 µM). |
| Quantified Difference | 1,464-fold less potent than 4μ8C. |
| Conditions | In vitro RNase assay using recombinant IRE-1α protein and a mini-XBP-1 mRNA stem-loop substrate. |
Why This Matters
This intermediate potency enables dose-response studies for partial pathway modulation, which is critical for dissecting UPR signaling without inducing compensatory mechanisms triggered by complete IRE-1 inhibition.
- [1] ChEMBL Database. Activity data for CHEMBL3665095 (Activity ID: 17620153). European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/api/data/activity.json?molecule_chembl_id=CHEMBL3665095&limit=10 View Source
- [2] ChEMBL Database. Activity data for CHEMBL1241217 (4μ8C). European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL1241217/ View Source
